3-Amino-4-fluorobenzoic acid hydrochloride
Overview
Description
3-Amino-4-fluorobenzoic acid hydrochloride is a chemical compound with the CAS Number: 3799-24-4. It has a molecular weight of 191.59 . The IUPAC name for this compound is 3-amino-4-fluorobenzoic acid hydrochloride .
Molecular Structure Analysis
The InChI code for 3-Amino-4-fluorobenzoic acid hydrochloride is 1S/C7H6FNO2.ClH/c8-5-2-1-4 (7 (10)11)3-6 (5)9;/h1-3H,9H2, (H,10,11);1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
3-Amino-4-fluorobenzoic acid hydrochloride has a melting point of 240-242°C . It should be stored in a dry, cool, and well-ventilated place .Scientific Research Applications
Fluorometric Analysis and Detection
- The fluorigenic reaction of secondary amino acids with 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F) highlights the superiority of such compounds in terms of reactivity and fluorescence yield. This method, utilizing acid adjustments for suppressing reagent blank fluorescence, enables the determination of secondary amino acids, including proline, hydroxyproline, and sarcosine, with significant sensitivity and specificity (Imai & Watanabe, 1981). Similarly, high-performance liquid chromatography for amino acids derivatized with 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole emphasizes the method's efficacy for sensitive detection of amino acids (Watanabe & Imai, 1981).
Fluorophore Development for Biochemical Studies
- Research on quinoline derivatives, including efforts to synthesize new compounds through reactions with 2- and 4-aminobenzoic acids, demonstrates the ongoing search for more sensitive and selective fluorophores for DNA and biological system studies. These derivatives are also explored for their potential antioxidant and radioprotective properties, indicating a broad spectrum of biochemical and medical applications (Aleksanyan & Hambardzumyan, 2013).
Synthesis and Herbicidal Activity
- The synthesis of 3-chloro-4-fluorobenzoylthiourea from 3-chloro-4-fluorobenzoic acid demonstrates the chemical versatility of fluorobenzoic acid derivatives. The preliminary biological tests revealing good herbicidal activity further indicate the potential agricultural applications of these compounds (Liu Chang-chun, 2006).
Antifungal and Antibacterial Agents
- The creation of novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives, synthesized from 2-amino-5-fluorobenzoic acid, showcases the role of fluorobenzoic acid derivatives in developing antifungal agents. These compounds exhibit high inhibitory effects on fungi growth, presenting new avenues for antifungal drug development (Xu et al., 2007).
Fluorescent Sensing and Imaging
- A study on a fluorogenic chemosensor for Al3+ detection underscores the utility of fluorobenzoic acid derivatives in designing selective and sensitive fluorescent sensors. Such sensors have applications in environmental monitoring and biomedical research, including live cell imaging to track metal ions in biological systems (Ye et al., 2014).
Safety And Hazards
properties
IUPAC Name |
3-amino-4-fluorobenzoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2.ClH/c8-5-2-1-4(7(10)11)3-6(5)9;/h1-3H,9H2,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKIGFOQERHAIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)N)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660139 | |
Record name | 3-Amino-4-fluorobenzoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10660139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-fluorobenzoic acid hydrochloride | |
CAS RN |
3799-24-4 | |
Record name | 3-Amino-4-fluorobenzoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10660139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-4-fluorobenzoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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